2-benzoyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
Description
This compound features a complex polycyclic architecture combining a benzoyl group, a fused triazolopyridazine moiety, and an octahydropyrrolo[3,4-c]pyrrole scaffold. Although direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., triazolo-thiadiazine derivatives) highlight the importance of heterocyclic diversity in modulating reactivity and biological activity .
Properties
IUPAC Name |
[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-13-20-21-17-7-8-18(22-25(13)17)23-9-15-11-24(12-16(15)10-23)19(26)14-5-3-2-4-6-14/h2-8,15-16H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUVSFNKNBPLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6)
- Synthesis: Reacted with monochloroacetic acid in ethanol and sodium acetate, forming a triazolo-thiadiazinone ring .
- Key Differences: Lacks the octahydropyrrolo-pyrrole scaffold and benzoyl group present in the target compound. The thiadiazinone ring in Compound 6 may confer distinct electronic properties compared to the triazolopyridazine in the target.
- Characterization : NMR and MS data confirmed regioselectivity and purity, methods applicable to the target compound’s analysis .
Structural Analog: 2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide (Compound 7)
- Synthesis : Generated via reaction with phenylthiocyanate in dioxane, introducing a thiocarbamide group .
- Characterization : IR spectroscopy identified carbonyl and thiourea vibrations, a technique relevant for verifying the target’s benzoyl functionality .
Analytical Methodologies for Profiling
- HPLC-ESI-MSn : Used to resolve complex mixtures in polyvinylpolypyrrolidone-treated extracts (), suggesting its utility for purity assessment of the target compound .
Data Table: Comparative Analysis of Key Features
Key Research Findings and Limitations
- Synthetic Flexibility: and demonstrate that triazolo-heterocycles are synthesized using mild conditions (e.g., ethanol, dioxane), which may guide the target compound’s preparation .
- Pharmacological Potential: Unlike the antibacterial focus of , the target compound’s bioactivity remains unstudied in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
